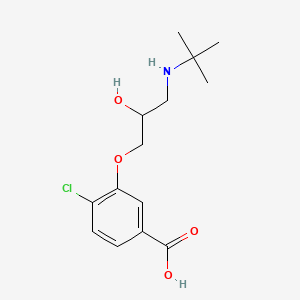

5-Carboxybupranolol

説明

5-Carboxybupranolol is a derivative of the non-selective beta-adrenergic receptor antagonist bupranolol, distinguished by the addition of a carboxylic acid functional group at the 5th position of its aromatic ring. Beta-blockers like 5-carboxybupranolol are primarily used in cardiovascular therapeutics to manage hypertension and arrhythmias by inhibiting catecholamine binding to β1- and β2-adrenergic receptors .

特性

IUPAC Name |

3-[3-(tert-butylamino)-2-hydroxypropoxy]-4-chlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20ClNO4/c1-14(2,3)16-7-10(17)8-20-12-6-9(13(18)19)4-5-11(12)15/h4-6,10,16-17H,7-8H2,1-3H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNYWJTMYNAJZTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(COC1=C(C=CC(=C1)C(=O)O)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40962395 | |

| Record name | 3-[3-(tert-Butylamino)-2-hydroxypropoxy]-4-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40962395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42242-69-3 | |

| Record name | 5-Carboxybupranolol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042242693 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[3-(tert-Butylamino)-2-hydroxypropoxy]-4-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40962395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Carboxybupranolol involves the oxidation of the methyl group on the benzene ring of bupranolol to a carboxyl group. This can be achieved using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions .

Industrial Production Methods: While specific industrial production methods for 5-Carboxybupranolol are not well-documented, the general approach would involve large-scale oxidation reactions using the aforementioned reagents. The process would likely include steps for purification and isolation of the final product to ensure high purity and yield.

化学反応の分析

Types of Reactions: 5-Carboxybupranolol undergoes several types of chemical reactions, including:

Oxidation: The primary reaction to form 5-Carboxybupranolol from bupranolol.

Reduction: The carboxyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The chloro group on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: 5-Carboxybupranolol.

Reduction: 5-Hydroxybupranolol.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

5-Carboxybupranolol has several applications in scientific research:

作用機序

The mechanism of action of 5-Carboxybupranolol involves its interaction with beta-adrenergic receptors. As a metabolite of bupranolol, it competes with catecholamines for binding at these receptors, inhibiting sympathetic stimulation. This results in a reduction in heart rate, cardiac output, and blood pressure . The compound’s effects are mediated through the inhibition of beta-1, beta-2, and beta-3 adrenergic receptors .

類似化合物との比較

Functional Implications :

- Pharmacokinetics: Bupranolol exhibits higher oral bioavailability (≈90%) due to greater lipophilicity, whereas 5-carboxybupranolol’s ionization at physiological pH may limit intestinal absorption .

- Receptor Selectivity: Both compounds are non-selective β-blockers, but the carboxylic acid in 5-carboxybupranolol may sterically hinder binding to β2 receptors, slightly favoring β1 inhibition .

Propranolol

Structural Differences: Propranolol contains a naphthyl ether group instead of the aromatic ring with a carboxylic acid. This confers higher lipophilicity (logP = 3.1) compared to 5-carboxybupranolol (logP ≈ 1.8) (Table 1).

Functional Implications :

- Metabolism: Propranolol undergoes extensive hepatic CYP2D6-mediated oxidation, while 5-carboxybupranolol’s polar group facilitates renal excretion, reducing metabolic dependency .

- Therapeutic Use: Propranolol’s lipophilicity allows better CNS penetration for migraine prophylaxis, whereas 5-carboxybupranolol’s polarity may limit central effects, favoring peripheral cardiovascular action .

Pharmacokinetic and Pharmacodynamic Data

Table 1: Structural and Pharmacokinetic Comparison

| Parameter | 5-Carboxybupranolol | Bupranolol | Propranolol |

|---|---|---|---|

| Molecular Weight (g/mol) | 318.3 | 291.4 | 259.3 |

| logP | 1.8 | 2.5 | 3.1 |

| Bioavailability (%) | ~50 | ~90 | ~30 |

| Half-life (hours) | 6–8 | 4–6 | 3–5 |

| Primary Excretion Route | Renal (70%) | Renal (60%) | Renal (50%) |

Table 2: Pharmacodynamic Comparison

| Parameter | 5-Carboxybupranolol | Bupranolol | Propranolol |

|---|---|---|---|

| β1 Receptor Affinity (nM) | 1.2 | 0.9 | 0.8 |

| β2 Receptor Affinity (nM) | 8.5 | 5.0 | 1.5 |

| Selectivity (β1:β2) | 7:1 | 5.5:1 | 1.9:1 |

| Key Therapeutic Use | Hypertension | Arrhythmias | Migraine, Hypertension |

Research Findings and Clinical Implications

- Metabolic Stability: 5-Carboxybupranolol’s carboxylic acid group reduces cytochrome P450-mediated metabolism, minimizing drug-drug interactions compared to propranolol .

- Renal Clearance : Enhanced water solubility due to ionization results in 70% renal excretion, making dose adjustments necessary in renal impairment .

- Receptor Selectivity: While less β2-selective than bupranolol, 5-carboxybupranolol’s moderate β1 preference may reduce bronchoconstriction risks in asthma patients compared to non-selective agents .

生物活性

5-Carboxybupranolol is a metabolite of bupranolol, a non-selective beta-blocker primarily used for cardiovascular conditions. This article explores the biological activity of 5-carboxybupranolol, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

5-Carboxybupranolol is formed through the oxidation of bupranolol, specifically involving the conversion of a methyl group on the benzene ring to a carboxyl group. The molecular formula for 5-carboxybupranolol is , with a molar mass of approximately 271.79 g/mol. This structural modification influences its biological activity compared to its parent compound.

5-Carboxybupranolol retains the beta-adrenergic blocking properties of bupranolol but exhibits altered pharmacokinetics and dynamics. It acts primarily by:

- Inhibiting Beta-Adrenergic Receptors : Competing with catecholamines for binding at beta-1 and beta-2 receptors, leading to decreased heart rate and cardiac output.

- Modulating Inflammatory Responses : Recent studies indicate that this metabolite may also influence inflammatory pathways, potentially offering additional therapeutic benefits beyond traditional beta-blockade.

Anticancer Activity

Recent research has highlighted the potential anticancer properties of 5-carboxybupranolol. A study evaluated its effects on A549 human lung adenocarcinoma cells, revealing significant cytotoxicity. The findings indicated that:

- Cytotoxic Effects : At a concentration of 100 µM, 5-carboxybupranolol reduced cell viability significantly, suggesting its potential as an anticancer agent.

- Mechanistic Insights : The compound's structure-dependent activity implies that modifications in its molecular structure can enhance or diminish its efficacy against cancer cells.

Antimicrobial Activity

The antimicrobial properties of 5-carboxybupranolol have also been investigated. It has shown effectiveness against various multidrug-resistant pathogens, including:

- Staphylococcus aureus : Demonstrating selective antimicrobial activity against resistant strains.

- Mechanisms : The compound may disrupt bacterial cell membranes or interfere with essential metabolic processes in pathogens.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of 5-carboxybupranolol:

-

Anticancer Study :

- Objective : To assess the cytotoxic effects on A549 cells.

- Results : Significant reduction in cell viability was observed, with further investigations needed to elucidate specific pathways involved in cell death.

-

Antimicrobial Study :

- Objective : To evaluate effectiveness against multidrug-resistant bacteria.

- Results : Showed promising results in inhibiting growth in resistant strains, indicating potential for development as an antimicrobial agent.

Comparative Analysis

| Property | Bupranolol | 5-Carboxybupranolol |

|---|---|---|

| Structure | Non-selective beta-blocker | Metabolite with carboxyl group |

| Primary Use | Hypertension, tachycardia | Potential anticancer and antimicrobial |

| Mechanism of Action | Beta-adrenergic blockade | Similar with added effects on inflammation |

| Cytotoxicity | Moderate | Significant against cancer cells |

| Antimicrobial Activity | Limited | Effective against resistant pathogens |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。